![molecular formula C20H27N B052697 Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- CAS No. 68921-45-9](/img/structure/B52697.png)
Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
Overview
Description
Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-, also known as 4-tert-Octyldiphenylamine, is a chemical compound with the molecular formula C20H27N . It has a molecular weight of 281.44 .
Molecular Structure Analysis
The molecular structure of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- consists of 49 bonds in total, including 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aromatic) .Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds such as d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species. Thiazole-based structures like this one have been known to inhibit bacterial lipid biosynthesis, making them valuable candidates for combating microbial infections .
Anticancer Properties
Cancer remains a significant global health challenge, and novel therapeutic approaches are essential. In the case of n-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline , compounds d6 and d7 stood out as potent anticancer agents against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. These findings highlight their potential for cancer treatment .
Heterocyclic Chemistry
The thiazole nucleus within this compound contributes to its medicinal properties. Thiazoles have been explored for their anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Their diverse effects arise from mechanisms such as lipid biosynthesis inhibition and interactions with various bacterial species .
Building Block for Organic Synthesis
Traditionally challenging to access, this hindered amine serves as a chemically differentiated building block. Researchers utilize it in organic synthesis and medicinal chemistry, particularly for preparing drug candidates containing hindered amine motifs .
Enzyme Inhibition
Boric acid compounds, including derivatives of this compound, find use as enzyme inhibitors. Their applications extend beyond treating tumors and microbial infections, making them relevant in the development of anticancer drugs .
Green Chemistry Education
In educational contexts, this compound can be employed for teaching green chemistry principles. For instance, its synthesis and subsequent Diels–Alder reaction with 2,5-dimethylfuran exemplify concepts such as atom economy, safer chemicals, energy efficiency, and waste reduction .
Safety And Hazards
properties
IUPAC Name |
N-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-20(4,5)16-11-13-18(14-12-16)21-17-9-7-6-8-10-17/h6-14,21H,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFOTMWFXQGWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067283 | |
Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |
CAS RN |
27177-37-3, 4496-45-1, 68921-45-9 | |
Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENYL-4-(2,4,4-TRIMETHYLPENTAN-2-YL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EVT7P8SZ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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